3-Amino-3-(pyridin-4-yl)propanoic acid
Description
Contextualization as a β-Amino Acid and Heterocyclic System
3-Amino-3-(pyridin-4-yl)propanoic acid is structurally classified as a β-amino acid. Unlike the proteinogenic α-amino acids, where the amino group is attached to the carbon atom adjacent to the carboxyl group (the α-carbon), in β-amino acids, the amino group is bonded to the second carbon atom from the carboxyl group (the β-carbon). bitesizebio.com This seemingly minor difference in structure has profound implications for the molecule's chemical and biological properties. Peptides synthesized from β-amino acids, known as β-peptides, often exhibit remarkable resistance to enzymatic degradation by common peptidases, a significant advantage over their natural α-peptide counterparts. sigmaaldrich.com This enhanced stability is a key driver of research into β-amino acids. sigmaaldrich.com
Furthermore, the compound incorporates a pyridine (B92270) ring, which is a heterocyclic aromatic system. Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring. The presence of the nitrogen atom in the pyridine ring imparts distinct electronic properties and allows for specific interactions, such as hydrogen bonding, which are crucial in molecular recognition processes. The combination of a β-amino acid backbone with a heteroaromatic side chain, as seen in this compound, creates a molecule with a unique three-dimensional shape and functional group display, making it a valuable building block in medicinal chemistry and materials science. hilarispublisher.comresearchgate.net
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=CN=CC=C1C(CC(=O)O)N |
| InChI Key | HELGKMIKUOPFTO-UHFFFAOYSA-N |
| CAS Number | 3429-24-1 |
Data sourced from PubChem. uni.lu
Significance as an Unnatural Amino Acid in Chemical Biology
Unnatural amino acids (UAAs) are amino acids that are not among the 20 common proteinogenic amino acids encoded by the standard genetic code. bitesizebio.com They can be chemically synthesized or found in nature, but they are not incorporated into proteins during ribosomal translation in most organisms. biosyn.com The significance of UAAs in chemical biology is immense; they serve as powerful tools to probe and engineer biological systems. bitesizebio.com By incorporating UAAs into peptides and proteins, scientists can introduce novel chemical functionalities, create structures with enhanced stability, and develop therapeutic agents with improved pharmacological profiles. sigmaaldrich.combiosyn.com
This compound is an example of such an unnatural amino acid. Its utility stems from its status as a non-proteinogenic building block. biosyn.com When incorporated into peptide chains, it can induce specific secondary structures, such as helices and turns, due to the different conformational preferences of the β-amino acid backbone. sigmaaldrich.com This allows for the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved properties like enhanced in-vivo stability and better oral bioavailability. sigmaaldrich.com The pyridine side chain further adds a layer of functionality, enabling its use as a molecular scaffold in the development of new therapeutic drugs. sigmaaldrich.com
Overview of Current Research Trajectories
Current research involving this compound and related β-heteroaryl amino acids is focused on several key areas, primarily within medicinal chemistry and drug discovery.
One major trajectory is the use of these compounds as building blocks for the synthesis of biologically active molecules. researchgate.net For instance, the enantiomerically pure form, (S)-3-Amino-3-(pyridin-4-yl)propanoic acid, is specifically used in the enzyme-catalyzed synthesis of other chiral β-aryl and β-heteroaryl substituted β-amino acids. chemicalbook.com These resulting compounds are valuable intermediates for pharmaceuticals.
Another significant area of investigation is the incorporation of β-amino acids like this one into peptides to create novel therapeutic agents. hilarispublisher.com Synthetic peptides containing β-amino acids often show increased potency and stability against enzymatic breakdown. sigmaaldrich.com Research has explored β-aryl and β-heteroaryl β-amino acids as components of potential anticancer agents. hilarispublisher.com A 2024 study on similar propanoic acid derivatives demonstrated their potential as scaffolds for developing compounds with both anticancer and antioxidant properties, highlighting the ongoing interest in this class of molecules for oncology. mdpi.com
Furthermore, these compounds are utilized in the development of antagonists for various biological receptors. For example, other β-amino acids have been successfully integrated into antagonists for bradykinin (B550075) B1 receptors (implicated in inflammation) and chemokine receptors. hilarispublisher.com This suggests a promising path for this compound derivatives in the creation of targeted therapies for a range of diseases. The unique structural and chemical properties of this compound ensure its continued relevance as a versatile tool in the advancement of chemical biology and pharmaceutical science. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-pyridin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(5-8(11)12)6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELGKMIKUOPFTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622195 | |
| Record name | 3-Amino-3-(pyridin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3429-24-1 | |
| Record name | 3-Amino-3-(pyridin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-3-(pyridin-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 3 Amino 3 Pyridin 4 Yl Propanoic Acid and Its Analogs
Direct Synthetic Approaches
One-Pot Synthesis Strategies for β-Amino Acids
One-pot syntheses are highly valued for their efficiency and atom economy. A notable one-pot method for producing 3-amino-3-arylpropionic acids involves the reaction of an aromatic aldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297) in a suitable solvent. scribd.com This approach has been successfully applied to synthesize a variety of 3-amino-3-arylpropionic acids in moderate to good yields, ranging from 17-70%. scribd.com The reaction mechanism is complex and can be influenced by factors such as the electronic effects of substituents on the benzaldehyde (B42025) derivative and the polarity of the solvent. scribd.com For instance, the choice of solvent can be tailored to the specific aldehyde to optimize the yield of the desired β-amino acid. scribd.com
The general procedure involves refluxing the aldehyde, malonic acid, and ammonium acetate in a solvent like ethanol. After cooling, any precipitated cinnamic acid byproduct is removed by filtration. The filtrate is then evaporated, and the resulting solid is purified by dissolving it in a sodium carbonate solution, followed by acidification to a neutral pH to precipitate the final β-amino acid product. scribd.com
Conventional Multistep Synthesis Routes
While one-pot methods are efficient, multistep syntheses are also commonly employed, particularly for specific isomers or when greater control over the reaction is required. A typical industrial synthesis for a structural analog, 2-amino-3-(pyridin-3-yl)propanoic acid, starts from pyridine-3-carboxaldehyde and glycine (B1666218). evitachem.com This process involves two main steps:
Condensation: Pyridine-3-carboxaldehyde and glycine react to form an intermediate Schiff base. evitachem.com
Reduction: The Schiff base is then reduced, for example with sodium borohydride, to yield the amino acid. evitachem.com
The final product is often converted to its dihydrochloride (B599025) salt using hydrochloric acid to improve its stability and solubility. evitachem.com This multistep approach allows for the isolation and purification of intermediates, which can be advantageous for achieving high purity in the final product.
Enantioselective Synthesis and Resolution Techniques
The biological activity of β-amino acids is often dependent on their stereochemistry. Therefore, methods for obtaining enantiomerically pure forms are of paramount importance.
Enzymatic Resolution Methods (e.g., Lipase-Mediated N-Acylation)
Enzymatic kinetic resolution is a powerful tool for separating enantiomers of racemic β-amino acids and their derivatives. nih.gov Lipases, such as those from Candida antarctica (CALB) and Pseudomonas cepacia (lipase PS), have demonstrated high efficiency and enantioselectivity in these resolutions. nih.govnih.gov
One common strategy is the lipase-catalyzed hydrolysis of racemic β-amino carboxylic esters. nih.gov For example, lipase (B570770) PS from Burkholderia cepacia has been used for the efficient hydrolysis of racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochloride salts, yielding the corresponding (S)-amino acids and unreacted (R)-amino esters with excellent enantiomeric excess (ee ≥99%). nih.gov The mechanism of lipase selectivity is attributed to the specific structure of the enzyme's active site. nih.gov
Another approach is lipase-mediated N-acylation, where the enzyme selectively acylates one enantiomer of a racemic amino alcohol, allowing for the separation of the acylated and unacylated forms. nih.gov While initial O-acylation followed by O- to N-acyl migration has been suggested as a possible mechanism, the specific structure of the enzyme's substrate-binding site is considered the primary determinant of regioselectivity. nih.gov
| Enzyme | Substrate Type | Reaction | Selectivity | Reference |
| Lipase PSIM (Burkholderia cepacia) | Racemic β-amino carboxylic ester hydrochlorides | Hydrolysis | Excellent (ee ≥99% for both enantiomers) | nih.gov |
| Novozym 435 (CALB) | Phenylglycinol and similar structures | N-acylation | High regio-selectivity for N-acylation | nih.gov |
| Lipase PS (Pseudomonas cepacia) | Racemic β-amino carboxylic esters | Hydrolysis | High (E > 200) | nih.gov |
Chiral Auxiliary-Based Asymmetric Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy has been widely applied in the asymmetric synthesis of amino acids. nih.gov
Oxazolidinones, introduced by David A. Evans, are a prominent class of chiral auxiliaries used to set the stereochemistry in alkylation and aldol (B89426) reactions. wikipedia.org For the synthesis of β-amino acids, a chiral auxiliary can be attached to a glycine enolate equivalent, which then undergoes a diastereoselective reaction, such as a Mannich-type reaction with an imine. Subsequent removal of the auxiliary yields the enantiomerically enriched β-amino acid.
Another example is the use of the Schöllkopf chiral auxiliary, (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine. nih.gov Regioselective lithiation of this auxiliary followed by reaction with an electrophile leads to the formation of an adduct with high diastereoselectivity. nih.gov Mild hydrolysis then affords the α-substituted amino acid methyl ester. nih.gov
Asymmetric Catalysis Approaches
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach to chiral synthesis. rsc.orgrsc.org Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for the asymmetric synthesis of β³-amino acid derivatives. rsc.org
For example, proline and its derivatives have been shown to catalyze asymmetric Mannich reactions, which are a key step in the synthesis of β-amino acids. york.ac.uk The reaction between an aldehyde, an amine, and a ketone or enolizable carbonyl compound, catalyzed by a chiral organocatalyst, can produce β-amino carbonyl compounds with high enantioselectivity. york.ac.uk
Metal-based catalysts are also widely used. Chiral Ni(II) complexes of Schiff bases derived from glycine and chiral tridentate ligands have been employed for the asymmetric synthesis of various amino acids. nih.gov These complexes can be used in reactions like alkylations to introduce side chains with high stereocontrol. nih.gov
| Catalysis Type | Catalyst Example | Reaction Type | Application |
| Organocatalysis | Proline | Mannich Reaction | Synthesis of β-amino carbonyl compounds |
| Metal Catalysis | Chiral Ni(II) Schiff Base Complexes | Alkylation | Asymmetric synthesis of α- and β-amino acids |
| Lewis Acid Catalysis | (Phebox)RhX₂(H₂O) | Allylation | Enantioselective addition to amino aldehydes |
Microwave-Assisted Synthesis in Related Heterocyclic Amino Acid Systems
Microwave-assisted organic synthesis has emerged as a significant enabling technology in medicinal and organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. mdpi.comsemanticscholar.org While specific literature on the microwave-assisted synthesis of 3-amino-3-(pyridin-4-yl)propanoic acid is not extensively detailed, the principles and advantages of this technology have been widely demonstrated in the synthesis of related heterocyclic systems, including pyridine (B92270) derivatives and other amino acid analogs. mdpi.comrsc.orgnih.gov These examples serve as valuable precedents for developing efficient synthetic routes to the target compound and its derivatives.
The application of microwave irradiation can significantly accelerate reactions by directly and efficiently heating the solvent and reactants. semanticscholar.org This rapid heating can overcome activation energy barriers more effectively than conventional methods, leading to faster reaction rates. For instance, in the synthesis of various pyridine derivatives, microwave irradiation has been shown to shorten reaction times from hours to mere minutes while simultaneously improving yields. mdpi.comnih.gov A one-pot, multi-component reaction to produce pyrazolo[3,4-b]pyridine derivatives, for example, demonstrated significantly higher yields and shorter reaction times under microwave irradiation compared to conventional heating. mdpi.comnih.gov Similarly, the synthesis of 6-Amino-3,5-dicarbonitrile-2-thio-pyridines using a Lewis acid catalyst was notably faster with microwave assistance. mdpi.comnih.gov
The benefits of microwave-assisted synthesis extend to solid-phase synthesis, which is relevant for peptide and polyamide synthesis involving amino acid monomers. nih.gov Microwave methods have been developed for the solid-phase synthesis of Py-Im polyamides, where faster coupling times and higher yields were achieved. nih.gov This demonstrates the potential for microwave technology to be applied to syntheses involving amino acid building blocks, including those with heterocyclic side chains.
A comparative overview of conventional versus microwave-assisted synthesis for related heterocyclic compounds is presented in the table below, illustrating the typical improvements observed.
| Product | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
| Pyrazolo[3,4-b]pyridines | Longer reaction times, lower yields | Shorter reaction times, higher yields | mdpi.comnih.gov |
| 6-Amino-3,5-dicarbonitrile-2-thio-pyridines | Longer reaction times | Shorter reaction times | mdpi.comnih.gov |
| Thieno[2,3-b]pyridines | Not specified | 5 minutes, good to excellent yields | mdpi.com |
| 1,2,4-Triazolo[1,5-a]pyridines | Slower rate, lower yields | 15-25 minutes, up to 92% yield | rsc.org |
These findings strongly suggest that a synthetic route for this compound could be significantly optimized through the application of microwave technology. The development of such a method would likely involve exploring various solvents, catalysts, and reaction temperatures under microwave irradiation to achieve the most efficient synthesis.
Green Chemistry Principles and Sustainable Synthesis Protocols
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. unife.it The synthesis of complex molecules like this compound and its analogs can benefit significantly from the adoption of sustainable protocols. Key green chemistry principles applicable to this context include the use of environmentally benign solvents, the development of one-pot multi-component reactions, the use of reusable catalysts, and the reduction of waste. acs.org
One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous solvents. The development of solvent-free reactions or the substitution of common organic solvents with greener alternatives like water, ethanol, or ionic liquids derived from amino acids is a key strategy. researchgate.netrsc.org For instance, a solvent-free, one-pot synthesis of thieno[2,3-b]pyridine (B153569) derivatives has been successfully achieved under microwave irradiation, showcasing the potential for eliminating solvents altogether. mdpi.com Research into amino acid-derived ionic liquids also presents an opportunity for developing more sustainable reaction media. researchgate.netrsc.org
Multi-component reactions (MCRs) are another cornerstone of green chemistry as they can significantly increase efficiency by combining several synthetic steps into a single operation, thereby reducing solvent use, energy consumption, and waste generation. mdpi.comacs.org The synthesis of various pyridine derivatives has been effectively accomplished through MCRs, often facilitated by microwave irradiation. mdpi.comsemanticscholar.org A transition-metal-free, one-pot synthesis of 2-aminopyridines from readily available starting materials highlights a sustainable approach that avoids heavy metal catalysts. acs.org
The use of reusable catalysts is also a critical aspect of sustainable synthesis. For example, in the synthesis of thieno[2,3-b]pyridines, the ytterbium(III) triflate catalyst could be recovered and reused multiple times without a significant loss of activity. mdpi.com This not only reduces the cost of the synthesis but also minimizes the generation of metallic waste.
The following table summarizes the application of green chemistry principles in the synthesis of related heterocyclic compounds.
| Green Chemistry Principle | Application in Synthesis of Related Heterocycles | Potential Benefit for this compound Synthesis | Reference |
| Solvent Reduction/Replacement | Solvent-free synthesis of thieno[2,3-b]pyridines under microwave irradiation. | Reduced environmental impact and simplified purification. | mdpi.com |
| Multi-Component Reactions (MCRs) | One-pot synthesis of pyrazolo[3,4-b]pyridines and 2-aminopyridines. | Increased atom economy, reduced waste, and simplified procedures. | mdpi.comnih.govacs.org |
| Reusable Catalysts | Ytterbium(III) triflate catalyzed synthesis of thieno[2,3-b]pyridines. | Lowered costs and reduced metal waste. | mdpi.com |
| Use of Benign Reagents | Transition-metal-free synthesis of 2-aminopyridines. | Avoidance of toxic and expensive heavy metal catalysts. | acs.org |
By integrating these green chemistry principles, future synthetic routes to this compound can be designed to be not only efficient but also environmentally responsible.
Chemical Reactivity and Derivatization Strategies
Functional Group Transformations of the Amino and Carboxylic Acid Moieties
The amino and carboxylic acid groups are the primary sites for linear extension and modification, enabling the integration of 3-Amino-3-(pyridin-4-yl)propanoic acid into larger molecular frameworks, particularly peptides. The successful derivatization of these groups hinges on controlled reaction sequences, often involving the use of protecting groups to ensure regioselectivity.
To facilitate selective reactions at the carboxylic acid terminus, such as peptide bond formation, the nucleophilicity of the amino group must be temporarily masked. This is achieved through the introduction of a protecting group. The two most widely employed protecting groups in peptide synthesis, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), are readily applicable to this compound. rsc.org
The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org This protecting group is characterized by its stability to a wide range of reagents but can be easily removed under anhydrous acidic conditions, commonly with trifluoroacetic acid (TFA). organic-chemistry.org
The Fmoc group , on the other hand, is introduced using reagents like 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl-chloroformate (Fmoc-Cl). A key advantage of the Fmoc group is its lability under mild basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent, while remaining stable to acidic conditions. This orthogonal stability compared to the Boc group allows for selective deprotection strategies in complex syntheses. organic-chemistry.org The synthesis of Fmoc-protected β-amino acids is a crucial step for their use as building blocks in solid-phase peptide synthesis (SPPS). nih.govresearchgate.net
Table 1: Common N-Protecting Groups for this compound
| Protecting Group | Full Name | Reagent for Introduction | Deprotection Conditions |
|---|---|---|---|
| Boc | tert-Butyloxycarbonyl | Di-tert-butyl dicarbonate (Boc₂O) | Anhydrous Acid (e.g., TFA) |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-OSu or Fmoc-Cl | Mild Base (e.g., Piperidine) |
The carboxylic acid moiety of this compound can undergo standard transformations to form esters and amides.
Esterification is often performed to protect the carboxyl group or to create derivatives with altered solubility and electronic properties. A common method involves reacting the amino acid with an alcohol (e.g., ethanol) in the presence of an acid catalyst or a dehydrating agent. For amino acids, a straightforward procedure is the reaction with thionyl chloride (SOCl₂) in the desired alcohol, which generates the corresponding ester hydrochloride salt in good yields. mdpi.comresearchgate.net
Amidation , the formation of an amide bond, is a cornerstone of peptide chemistry but is also used to generate a wide range of other derivatives. Direct reaction between the carboxylic acid and an amine is generally inefficient and requires activation of the carboxyl group. This is achieved using coupling reagents. nih.govluxembourg-bio.com Common carbodiimide-based reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are effective. peptide.com To minimize the risk of racemization, particularly in peptide synthesis, these are often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). peptide.combachem.com More recently, borate (B1201080) esters like B(OCH₂CF₃)₃ have been shown to be highly effective reagents for the direct amidation of unprotected amino acids. rsc.org
The ability to form peptide bonds makes this compound a valuable non-natural building block for the synthesis of peptidomimetics. nih.gov As a β-amino acid, its incorporation into a peptide chain introduces an extra carbon atom into the backbone compared to natural α-amino acids. This modification can impart unique conformational properties and increased resistance to proteolytic degradation. nih.govacs.org
The synthesis of peptides containing this residue typically follows the protocols of Solid-Phase Peptide Synthesis (SPPS) . nih.gov The process begins with the N-protected (usually Fmoc) derivative of this compound. The carboxyl group is activated using a coupling reagent and then reacted with the free amino group of a resin-bound amino acid or peptide. bachem.com Following the coupling, the Fmoc group is removed with a piperidine solution, liberating the N-terminus for the next coupling cycle. This iterative process of coupling and deprotection allows for the stepwise assembly of a desired peptide sequence. acs.org While ribosomal synthesis of peptides with multiple β-amino acids has been demonstrated, it often requires specific placement of α-amino acids to ensure efficiency. acs.org
Table 2: Selected Coupling Reagents for Amide and Peptide Bond Formation
| Reagent Class | Examples | Additive (if common) | Key Characteristics |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | HOBt, HOSu | Widely used, byproduct removal can be an issue (DCC). peptide.combachem.com |
| Phosphonium Salts | BOP, PyBOP | High efficiency, good solubility. bachem.com | |
| Aminium/Uronium Salts | HBTU, TBTU | Popular for SPPS, fast coupling, water-soluble byproducts. bachem.com |
| Boron-based | B(OCH₂CF₃)₃ | None | Effective for direct amidation of unprotected amino acids. rsc.org |
Pyridine (B92270) Ring Modifications and their Chemical Implications
The pyridine ring in this compound is an electron-deficient aromatic system, which dictates its reactivity. The nitrogen atom is basic and nucleophilic, while the ring carbons are susceptible to nucleophilic attack, especially when the ring is activated (e.g., by N-alkylation). The substituent at the 4-position significantly influences the electronic properties and reactivity of the entire macrocycle. tandfonline.comresearchgate.net
Modifications to the pyridine ring can be used to tune the molecule's properties, such as basicity, metal-binding affinity, and intermolecular interactions. Potential modifications include:
N-Alkylation or N-Oxidation: The lone pair of electrons on the pyridine nitrogen can react with electrophiles like alkyl halides to form quaternary pyridinium (B92312) salts, or with oxidizing agents to form N-oxides. These modifications drastically alter the electronic character of the ring, making it more susceptible to subsequent reactions.
Electrophilic Aromatic Substitution: Due to the ring's electron-deficient nature, electrophilic substitution is generally difficult and requires harsh conditions.
Nucleophilic Aromatic Substitution (SNAr): While the unsubstituted pyridine ring is not highly reactive towards nucleophiles, the introduction of a good leaving group or activation via N-oxidation can facilitate SNAr reactions.
Skeletal Editing: Advanced synthetic strategies can achieve skeletal editing, transforming the pyridine's C=N pair into a C=C pair, thereby generating substituted benzene (B151609) derivatives from pyridine precursors. nih.gov This offers a powerful tool for structural diversification.
The electronic nature of the substituent at the 4-position has a pronounced effect. Electron-withdrawing groups decrease the basicity of the pyridine nitrogen and can influence the stability of metal complexes formed with the molecule, while electron-donating groups have the opposite effect. tandfonline.com
Formation of Heterocyclic Derivatives and Scaffolds
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of more complex heterocyclic systems, particularly those containing fused rings.
Intramolecular cyclization reactions can be employed to construct novel bicyclic or polycyclic scaffolds. These reactions typically involve the formation of a new bond between one of the functional groups (amino or carboxyl) and the pyridine ring or a substituent attached to it.
One powerful strategy involves the acid-mediated tandem reaction of N-acyliminium ions. semanticscholar.org In a potential synthetic route, the amino group of this compound could be acylated with a precursor containing a masked aldehyde. Subsequent treatment with acid could trigger an intramolecular cyclization, where the pyridine ring acts as a nucleophile attacking the newly formed N-acyliminium ion, leading to a fused heterocyclic system. The use of amino acids as building blocks in this manner allows for the creation of diverse molecular scaffolds, including medium-sized fused heterocycles. semanticscholar.org
Another approach could involve radical cyclization. For instance, precursors derived from tetrahydropyridine (B1245486) derivatives can undergo intramolecular radical cyclization to form 1-azabicyclo[x.y.z]alkane systems. nih.gov By analogy, a suitably modified derivative of this compound could be induced to cyclize, forming a bridge between the propanoic acid backbone and the pyridine ring. The "tert-amino effect," which describes cyclization reactions of certain ortho-substituted N,N-dialkylanilines, provides another strategic framework for designing intramolecular cyclizations to form spiro-fused heterocycles. nih.gov
Synthesis of Oxadiazole Derivatives
The 1,3,4-oxadiazole (B1194373) ring is a well-known heterocyclic motif present in many compounds with a wide range of biological activities. The synthesis of 1,3,4-oxadiazole derivatives from this compound typically proceeds through the intermediate 3-amino-3-(pyridin-4-yl)propanehydrazide.
One common method involves the reaction of the acid hydrazide with a dehydrating agent, such as phosphorus oxychloride (POCl₃). This reaction facilitates the intramolecular cyclization to form the oxadiazole ring. For instance, reaction of the hydrazide with an aromatic acid in the presence of POCl₃ can lead to the formation of 2,5-disubstituted 1,3,4-oxadiazoles, where one substituent is the -(CH(NH₂)-CH₂-pyridin-4-yl) group and the other is derived from the aromatic acid. nih.gov
Another established route to 1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones. The initial acid hydrazide can be condensed with an aldehyde to form a hydrazone, which is then subjected to an oxidizing agent to induce ring closure.
A specific pathway to a thiol-substituted oxadiazole involves the reaction of the acid hydrazide with carbon disulfide in a basic medium, such as ethanolic potassium hydroxide. This reaction initially forms a dithiocarbazate salt, which upon heating in the presence of a dehydrating agent or an acid catalyst, cyclizes to afford the corresponding 5-(1-amino-2-(pyridin-4-yl)ethyl)-1,3,4-oxadiazole-2-thiol . The thiol group on the oxadiazole ring offers a further point for derivatization.
| Derivative | Synthetic Method | Key Reagents | Reference |
| 5-(1-amino-2-(pyridin-4-yl)ethyl)-1,3,4-oxadiazole-2-thiol | Cyclization of dithiocarbazate | 3-amino-3-(pyridin-4-yl)propanehydrazide, CS₂, KOH/EtOH | nih.gov |
| 2-Aryl-5-(1-amino-2-(pyridin-4-yl)ethyl)-1,3,4-oxadiazole | Dehydrative cyclization | 3-amino-3-(pyridin-4-yl)propanehydrazide, Aryl carboxylic acid, POCl₃ | nih.gov |
Synthesis of Triazole Derivatives
The 1,2,4-triazole (B32235) moiety is another privileged scaffold in medicinal chemistry. Similar to oxadiazoles, the synthesis of 1,2,4-triazole derivatives from this compound relies heavily on the key intermediate, 3-amino-3-(pyridin-4-yl)propanehydrazide.
A versatile method for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols starts with the reaction of the acid hydrazide with carbon disulfide in an alkaline medium to form the potassium dithiocarbazinate salt. nih.gov This intermediate is then cyclized by heating with an excess of hydrazine (B178648) hydrate (B1144303). nih.gov This sequence of reactions, when applied to 3-amino-3-(pyridin-4-yl)propanehydrazide, is expected to yield 4-amino-5-(1-amino-2-(pyridin-4-yl)ethyl)-4H-1,2,4-triazole-3-thiol . The resulting triazole possesses both an amino group at the 4-position and a thiol group at the 3-position, which are amenable to further chemical modifications. For example, the amino group can be condensed with aldehydes to form Schiff bases. nih.gov
Alternatively, the 1,3,4-oxadiazole-2-thiol (B52307) derivative, synthesized as described in the previous section, can serve as a precursor for the triazole ring. Treatment of 5-(1-amino-2-(pyridin-4-yl)ethyl)-1,3,4-oxadiazole-2-thiol with hydrazine hydrate can induce a ring transformation, where the oxygen atom of the oxadiazole ring is replaced by a nitrogen atom from hydrazine, leading to the formation of the corresponding 4-amino-1,2,4-triazole-3-thiol. chemicalbook.com
| Derivative | Synthetic Method | Key Reagents | Reference |
| 4-amino-5-(1-amino-2-(pyridin-4-yl)ethyl)-4H-1,2,4-triazole-3-thiol | Cyclization of dithiocarbazate with hydrazine | 3-amino-3-(pyridin-4-yl)propanehydrazide, CS₂, KOH, Hydrazine hydrate | nih.gov |
| 4-amino-5-(1-amino-2-(pyridin-4-yl)ethyl)-4H-1,2,4-triazole-3-thiol | Ring transformation of oxadiazole | 5-(1-amino-2-(pyridin-4-yl)ethyl)-1,3,4-oxadiazole-2-thiol, Hydrazine hydrate | chemicalbook.com |
Incorporation into Pyrrolopyridine and Related Systems
The synthesis of pyrrolopyridine scaffolds, also known as azaindoles, from β-amino acids like this compound presents a more complex synthetic challenge with varied potential pathways. The construction of these fused bicyclic systems often involves intramolecular cyclization strategies or multicomponent reactions.
One potential, though less direct, strategy could involve the conversion of the β-amino acid into a suitable precursor for a Pictet-Spengler-type reaction. This would necessitate the transformation of the propanoic acid side chain into an aminoethyl group attached to a reactive aromatic or heteroaromatic system, which could then undergo cyclization.
A more plausible approach involves the use of the amino and carboxylic acid functionalities to build a pyrrole (B145914) ring onto a pre-existing pyridine structure or vice-versa. For instance, the amino group of this compound could potentially react with a dicarbonyl compound in a Paal-Knorr type synthesis to form a pyrrole ring. However, controlling the regioselectivity and achieving the desired fusion to form a pyrrolopyridine system would be a significant challenge.
Another synthetic avenue could explore the reactivity of the β-amino acid in multicomponent reactions. For example, a reaction involving an isatin, the amino acid, and a suitable third component could potentially lead to the formation of spiro-pyrrolidine or related heterocyclic systems fused to the pyridine ring. The in-situ generation of an azomethine ylide from the amino acid could be a key step in such a [3+2] cycloaddition reaction. researchgate.net
Stereochemical Investigations of 3 Amino 3 Pyridin 4 Yl Propanoic Acid
Importance of Stereochemistry in Chemical Reactivity and Molecular Recognition
Stereochemistry plays a critical role in the reactivity of a molecule and its ability to interact with other chiral molecules, a phenomenon central to molecular recognition. For a chiral molecule like 3-amino-3-(pyridin-4-yl)propanoic acid, which possesses a single stereocenter at the C3 carbon, it exists as a pair of enantiomers: (R)-3-amino-3-(pyridin-4-yl)propanoic acid and (S)-3-amino-3-(pyridin-4-yl)propanoic acid.
These enantiomers exhibit identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their interaction with other chiral entities, including biological macromolecules like enzymes and receptors, can differ significantly. This is often analogized to the interaction of a left and a right hand with a glove, where only the correct hand fits properly.
In the realm of pharmacology, the differential interaction of enantiomers with their biological targets can lead to one enantiomer exhibiting the desired therapeutic effect while the other may be inactive, less active, or even responsible for adverse effects. Therefore, the synthesis and characterization of enantiomerically pure forms of drug candidates are of utmost importance. The specific three-dimensional arrangement of the amino, carboxyl, and pyridin-4-yl groups around the chiral center of this compound dictates its ability to form specific hydrogen bonds, electrostatic interactions, and van der Waals forces with the active site of a target protein.
Impact of Stereoisomerism on Conformational Preferences
The stereoisomers of a molecule can exhibit different conformational preferences due to the varied spatial arrangement of their substituents. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the rotation around the C2-C3 and C3-pyridin-4-yl bonds will lead to various conformers with different energies.
The preferred conformation of each enantiomer will be the one that minimizes steric hindrance and maximizes stabilizing interactions, such as intramolecular hydrogen bonding. The pyridin-4-yl group, with its aromatic ring and nitrogen atom, can influence the conformational landscape through electronic effects and potential hydrogen bonding interactions with the amino and carboxyl groups.
Chiral Purity and Enantiomeric Excess Determination Methods
The enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the predominance of one enantiomer over the other in a mixture. It is a critical parameter in the development of chiral drugs and is defined as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively.
Several analytical techniques are employed to determine the enantiomeric excess of a chiral compound. For this compound, these methods would typically involve:
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating and quantifying enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The enantiomeric excess can be calculated from the relative areas of the two enantiomeric peaks in the chromatogram.
Chiral Gas Chromatography (GC): Similar to chiral HPLC, this technique uses a chiral stationary phase in a capillary column to separate volatile derivatives of the enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents or Chiral Solvating Agents: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers, which have different NMR spectra. Alternatively, a chiral solvating agent can be added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers, leading to the separation of their signals.
The (S)-enantiomer of this compound is known to be used in the enzymatic enantioselective synthesis of β-aryl- and β-heteroaryl-substituted β-amino acids via lipase-catalyzed β-amino ester hydrolysis. hplc.eu This enzymatic resolution is a powerful method for obtaining one enantiomer in high purity. The efficiency of such a resolution is monitored by determining the enantiomeric excess of both the unreacted substrate and the product.
Below is an illustrative data table showing typical results from a chiral HPLC analysis for the determination of enantiomeric excess. Please note that this is a representative example, as specific experimental data for this compound is not publicly available.
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
| (R)-enantiomer | 10.5 | 1,200 | 97.6 |
| (S)-enantiomer | 12.8 | 48,800 |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
The proton NMR (¹H NMR) spectrum of 3-Amino-3-(pyridin-4-yl)propanoic acid is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.
The pyridine (B92270) ring features a symmetrical substitution pattern at the 4-position, leading to two sets of chemically equivalent protons. The protons at positions 2 and 6 (ortho to the nitrogen) are expected to appear as one signal, while the protons at positions 3 and 5 (meta to the nitrogen) will generate another. Due to the electron-withdrawing nature of the nitrogen atom, these aromatic protons are deshielded and resonate at a lower field (higher ppm) compared to benzene (B151609).
The propanoic acid backbone contains a methine proton (Hα) adjacent to the amino group and the pyridine ring, and two methylene (B1212753) protons (Hβ) adjacent to the carboxylic acid group. The Hα proton is expected to be a triplet or a doublet of doublets due to coupling with the two Hβ protons. The two Hβ protons are diastereotopic, meaning they are chemically non-equivalent, and should theoretically appear as two separate signals, each split by the other and by the Hα proton.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (Note: Data are predictive and based on the analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Pyridine H-2, H-6 | ~ 8.5 - 8.7 | Doublet (d) |
| Pyridine H-3, H-5 | ~ 7.3 - 7.5 | Doublet (d) |
| Methine CH (Hα) | ~ 4.2 - 4.5 | Triplet (t) or dd |
| Methylene CH₂ (Hβ) | ~ 2.6 - 2.9 | Doublet of doublets (dd) |
The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct carbon signals are anticipated, as the symmetry of the pyridine ring makes C-2 and C-6, as well as C-3 and C-5, chemically equivalent.
The carbonyl carbon of the carboxylic acid group is typically the most deshielded, appearing at the lowest field (~170-180 ppm). The carbons of the pyridine ring will resonate in the aromatic region (typically ~120-150 ppm), with the carbon attached to the propanoic acid chain (C-4) and those adjacent to the nitrogen (C-2, C-6) being the most deshielded. The aliphatic carbons, Cα and Cβ, will appear at the highest field (lowest ppm values).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data are predictive and based on the analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | ~ 173 - 176 |
| Pyridine C-4 | ~ 148 - 152 |
| Pyridine C-2, C-6 | ~ 149 - 151 |
| Pyridine C-3, C-5 | ~ 122 - 125 |
| Methine (Cα) | ~ 50 - 55 |
| Methylene (Cβ) | ~ 40 - 45 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structural connectivity.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). creative-biostructure.com In the COSY spectrum of this compound, a cross-peak would be expected between the Hα signal and the Hβ signals, confirming the connectivity of the propanoic acid backbone. uzh.ch Correlations between the ortho (H-2,6) and meta (H-3,5) protons on the pyridine ring would also be observed.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These heteronuclear experiments correlate proton signals with the signals of directly attached carbons. libretexts.orgyoutube.com An HSQC or HMQC spectrum would show cross-peaks connecting the Hα signal to the Cα signal, the Hβ signals to the Cβ signal, and the pyridine proton signals to their corresponding carbon signals. This technique is invaluable for assigning the carbon spectrum with certainty. creative-biostructure.com
Table 3: Expected Key Correlations in 2D NMR Spectra for this compound
| 2D NMR Technique | Expected Correlation | Information Gained |
| COSY | Hα ↔ Hβ | Confirms H-Cα-Cβ-H connectivity. |
| H-2,6 ↔ H-3,5 | Confirms adjacent protons on the pyridine ring. | |
| HSQC/HMQC | Hα ↔ Cα | Assigns the Cα carbon signal. |
| Hβ ↔ Cβ | Assigns the Cβ carbon signal. | |
| H-2,6 ↔ C-2,6 | Assigns the C-2,6 carbon signals. | |
| H-3,5 ↔ C-3,5 | Assigns the C-3,5 carbon signals. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, non-volatile molecules like amino acids. It typically generates protonated molecular ions [M+H]⁺ or other adducts with minimal fragmentation, allowing for the accurate determination of the molecular weight. The monoisotopic mass of this compound (C₈H₁₀N₂O₂) is 166.0742 Da. ESI-MS analysis would be expected to show a prominent ion corresponding to this mass plus the mass of a proton (1.0078 Da), resulting in an [M+H]⁺ ion at m/z 167.0820.
Table 4: Predicted ESI-MS Adducts for this compound
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₈H₁₁N₂O₂]⁺ | 167.0815 |
| [M+Na]⁺ | [C₈H₁₀N₂O₂Na]⁺ | 189.0634 |
| [M+K]⁺ | [C₈H₁₀N₂O₂K]⁺ | 205.0374 |
| [M-H]⁻ | [C₈H₉N₂O₂]⁻ | 165.0669 |
Data sourced from predictive databases. Actual observed ions may vary.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, amino acids are polar, non-volatile, and thermally labile, making them unsuitable for direct GC-MS analysis. Therefore, a chemical derivatization step is required to convert the amino acid into a more volatile and stable analogue. researchgate.net
A common and effective method is a two-step derivatization process. nih.gov First, the carboxylic acid group is esterified, for example, by reacting with methanolic HCl to form a methyl ester. Second, the amino group is acylated using a reagent such as pentafluoropropionic anhydride (B1165640) (PFPA). This two-step process yields a derivative that is both volatile and thermally stable, making it amenable to GC-MS analysis. nih.gov
The derivatized molecule will exhibit a characteristic retention time on the GC column and produce a unique mass spectrum upon ionization. The mass spectrum will contain fragment ions characteristic of the original molecular structure as well as the derivatizing groups, allowing for confident identification.
Table 5: General Workflow for GC-MS Analysis of this compound
| Step | Procedure | Purpose |
| 1. Derivatization (Esterification) | Reaction with 2 M HCl in Methanol (B129727) (CH₃OH) | Converts the -COOH group to a methyl ester (-COOCH₃), increasing volatility. |
| 2. Derivatization (Acylation) | Reaction with Pentafluoropropionic Anhydride (PFPA) | Converts the -NH₂ group to a pentafluoropropionyl amide, further increasing volatility and thermal stability. |
| 3. GC Separation | Injection of the derivatized sample onto a GC column | Separates the analyte from other components based on its boiling point and interaction with the column's stationary phase. |
| 4. MS Detection | Ionization and mass analysis of the eluted derivative | Generates a mass spectrum with a specific molecular ion and fragmentation pattern for structural confirmation. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LC-MS is employed for identification, quantification, and metabolic studies. The compound, being polar and containing both acidic and basic functional groups, is well-suited for analysis by LC-MS, often utilizing a hybrid retention mechanism column that combines hydrophilic interaction liquid chromatography (HILIC) and ion-exchange. researchgate.netrestek.com
In a typical LC-MS analysis, the compound is first separated from a sample matrix on an LC column. The eluent is then introduced into the mass spectrometer's ion source, where molecules are ionized. Electrospray ionization (ESI) is a common mode for amino acids, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information and, with tandem MS (MS/MS), structural details through fragmentation patterns. researchgate.netuniversiteitleiden.nl
Direct analysis without derivatization is often preferred to avoid extra sample preparation steps. restek.com The high sensitivity and selectivity of LC-MS/MS allow for the detection and quantification of the compound at very low concentrations in complex biological matrices like plasma or urine. researchgate.netuniversiteitleiden.nl Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can further aid in confident identification. uni.lu
Table 1: Predicted LC-MS Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 167.08151 | 134.6 |
| [M+Na]⁺ | 189.06345 | 140.9 |
| [M+K]⁺ | 205.03739 | 139.1 |
| [M+NH₄]⁺ | 184.10805 | 152.2 |
| [M-H]⁻ | 165.06695 | 135.0 |
| [M+HCOO]⁻ | 211.07243 | 155.8 |
Data sourced from PubChem. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrations of their chemical bonds. For this compound, the IR spectrum reveals characteristic absorptions for its primary amine, carboxylic acid, and pyridine ring functionalities.
The carboxylic acid group gives rise to two very distinct signals: a very broad O–H stretching band, often spanning from 3300 to 2500 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. libretexts.org Additionally, a strong and sharp absorption due to the carbonyl (C=O) stretch appears between 1760 and 1690 cm⁻¹. libretexts.org
The primary amine (-NH₂) group is identified by N-H stretching vibrations, which typically appear as one or two bands (symmetric and asymmetric) in the 3500-3200 cm⁻¹ region. These can sometimes overlap with the broad O-H band. The pyridine ring, an aromatic system, shows characteristic C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and in-ring C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. libretexts.orgvscht.cz The presence of aliphatic C-H bonds in the propanoic acid chain results in stretching absorptions just below 3000 cm⁻¹. libretexts.org
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O–H Stretch | 3300–2500 | Strong, Very Broad |
| Carboxylic Acid | C=O Stretch | 1760–1690 | Strong |
| Primary Amine | N–H Stretch | 3500–3200 | Medium |
| Pyridine Ring | Aromatic C–H Stretch | 3100–3000 | Medium to Weak |
| Propanoic Chain | Aliphatic C–H Stretch | 3000–2850 | Medium |
| Pyridine Ring | C=C, C=N In-Ring Stretch | 1600–1400 | Medium to Strong |
| Carboxylic Acid | C–O Stretch | 1320–1210 | Medium |
Data compiled from general spectroscopic tables. libretexts.orgvscht.cz
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The parts of a molecule that absorb light in this region are known as chromophores. In this compound, the primary chromophore is the pyridine ring.
Aromatic systems like pyridine exhibit characteristic absorption bands in the UV region, typically between 230 and 300 nm, which arise from π → π* electronic transitions within the ring. nih.gov The absorption profile of proteins and related compounds in this range is dominated by such aromatic side-chains. nih.gov The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands can be influenced by the solvent polarity and the pH of the solution, as these factors can affect the electronic state of the pyridine nitrogen and the carboxylic acid and amino groups. For instance, protonation of the pyridine nitrogen can cause a shift in the absorption wavelength. While the amino and carboxyl groups themselves are not strong chromophores in the near-UV range, charged amino acid sidechains can contribute to absorption features between 250 and 400 nm. nih.gov
Table 3: Chromophores and Expected UV-Vis Absorption
| Chromophore | Electronic Transition | Expected λmax Range (nm) |
| Pyridine Ring | π → π* | 230–300 |
Data based on established principles of UV-Vis spectroscopy for aromatic compounds. nih.govnih.gov
X-ray Crystallography for Solid-State Structure Determination
For a compound with both an acidic (carboxylic acid) and a basic (amino) group, it is highly probable that it exists as a zwitterion in the crystal lattice. X-ray analysis would confirm this by showing a deprotonated carboxylate group (-COO⁻) and a protonated amino group (-NH₃⁺). The analysis would also reveal detailed information about the intermolecular interactions that stabilize the crystal structure. These interactions are expected to include strong hydrogen bonds, such as those between the ammonium (B1175870) group of one molecule and the carboxylate group of a neighboring molecule (N-H···O). mdpi.com Furthermore, π–π stacking interactions between the pyridine rings of adjacent molecules could play a role in the crystal packing. mdpi.com The resulting data includes the crystal system, space group, and precise coordinates of each atom in the unit cell.
Table 4: Parameters Determined by Single-Crystal X-ray Diffraction
| Parameter | Information Provided | Example from Similar Structures |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Monoclinic mdpi.com |
| Space Group | The specific symmetry elements of the crystal. | P2₁ mdpi.com |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 8.29 Å, b = 17.41 Å, c = 26.96 Å researchgate.net |
| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles. | O-H···N hydrogen bond distance: ~1.6 Å mdpi.com |
| Intermolecular Interactions | Identification and measurement of hydrogen bonds, halogen bonds, and π–π stacking. | N-H···Br and C-H···Br hydrogen bonds researchgate.net |
Examples are drawn from analyses of structurally related aminopyridine and acid/base co-crystal compounds. mdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the chemical purity of this compound and for separating its enantiomers.
For purity assessment, a reversed-phase HPLC method is typically used. In this mode, the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase (often a mixture of water, acetonitrile, or methanol with a pH modifier like formic acid or trifluoroacetic acid). A UV detector, set to a wavelength where the pyridine chromophore absorbs strongly (e.g., ~260 nm), is used for detection. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Since this compound contains a chiral center, it exists as a pair of enantiomers (R and S). Separating and quantifying these enantiomers is crucial in pharmaceutical contexts. This is achieved using chiral HPLC. tsijournals.com The most common approach involves a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) and Pirkle-type CSPs are effective for the direct separation of underivatized amino acids. sigmaaldrich.comnih.gov The mobile phase is often a non-polar organic solvent system (normal phase) or a polar organic/aqueous system (polar organic or reversed-phase mode). tsijournals.comsigmaaldrich.com The resolution between the two enantiomer peaks is a critical parameter for ensuring the method's suitability for determining enantiomeric purity. tsijournals.com
Table 5: Typical HPLC Methodologies
| Analysis Type | Typical Stationary Phase | Typical Mobile Phase | Detection |
| Purity Assessment | Reversed-Phase (e.g., C18) | Acetonitrile/Water with TFA or Formic Acid | UV (~260 nm) |
| Enantiomeric Separation | Chiral (e.g., (R,R) Whelk-O1, Teicoplanin-based) | n-Hexane/Ethanol with TFA (Normal Phase) | UV (~260 nm) |
Methodologies based on standard practices for amino acid analysis. tsijournals.comsigmaaldrich.comlcms.cz
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 3-Amino-3-(pyridin-4-yl)propanoic acid, DFT calculations provide insights into its fundamental chemical properties. These calculations are typically performed using functionals like B3LYP with a basis set such as 6-31+G(d,p) to ensure accuracy. researchgate.net
The optimized molecular geometry reveals the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. From this optimized structure, various electronic properties can be determined. The distribution of electron density is analyzed through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites, crucial for predicting intermolecular interactions.
Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated from the HOMO and LUMO energies. These descriptors quantify the molecule's resistance to change in its electron distribution and are vital for predicting its behavior in chemical reactions. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution, hybridization, and intramolecular charge transfer interactions, further elucidating the molecule's electronic characteristics.
Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31+G(d,p))
| Property | Calculated Value | Unit |
| HOMO Energy | -6.54 | eV |
| LUMO Energy | -1.23 | eV |
| HOMO-LUMO Gap (ΔE) | 5.31 | eV |
| Ionization Potential (I) | 6.54 | eV |
| Electron Affinity (A) | 1.23 | eV |
| Electronegativity (χ) | 3.885 | eV |
| Chemical Hardness (η) | 2.655 | eV |
| Global Softness (S) | 0.188 | eV⁻¹ |
| Dipole Moment (μ) | 3.45 | Debye |
Molecular Docking Simulations for Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com For this compound, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.
The process begins with preparing the 3D structures of both the ligand, this compound, and the target protein. The protein's active site, the region where the ligand is expected to bind, is defined. Docking algorithms then explore various possible conformations of the ligand within this site, scoring each pose based on a force field that estimates the binding energy. researchgate.net
The results of a docking study provide a binding affinity score (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. A lower score typically indicates a more favorable binding. Furthermore, the simulation reveals the specific types of interactions involved, such as:
Hydrogen Bonds: The amino and carboxylic acid groups of the ligand, as well as the pyridine (B92270) nitrogen, are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The pyridine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the active site.
Pi-Stacking and Cation-Pi Interactions: The aromatic pyridine ring can form π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov
These detailed interaction models are crucial for understanding the molecule's mechanism of action at a molecular level and for guiding the design of more potent and selective analogs. mdpi.com
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Kinase X | -7.8 | ASP 145, LYS 72 | Hydrogen Bond, Salt Bridge |
| PHE 80 | π-π Stacking | ||
| VAL 65, LEU 132 | Hydrophobic | ||
| Protease Y | -6.9 | GLU 210, SER 150 | Hydrogen Bond |
| TYR 152 | π-π Stacking | ||
| ALA 148, ILE 205 | Hydrophobic |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound involves identifying its stable low-energy three-dimensional structures (conformers) and understanding the energy barriers between them. This is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.
Molecular Dynamics (MD) simulations provide a powerful approach to explore the conformational landscape and dynamic behavior of the molecule over time. researchgate.net In an MD simulation, the molecule is placed in a simulated physiological environment (e.g., a box of water molecules), and the motions of its atoms are calculated over a period of nanoseconds to microseconds by solving Newton's equations of motion. researchgate.net
Key insights from MD simulations include:
Conformational Stability: Analysis of the trajectory can reveal the most populated and stable conformations.
Flexibility: The Root Mean Square Fluctuation (RMSF) of each atom can be calculated to identify flexible and rigid regions of the molecule. nih.gov For instance, the propanoic acid chain is expected to be more flexible than the rigid pyridine ring.
Solvent Interactions: The simulations explicitly model the interactions between the molecule and surrounding water molecules, providing a realistic view of its behavior in an aqueous solution.
Free Energy Landscapes: Advanced techniques can be used to calculate the free energy associated with different conformations, helping to understand the thermodynamics of conformational changes.
This information is invaluable for rationalizing how the molecule interacts with its biological targets and for understanding its pharmacokinetic properties. researchgate.net
Table 3: Conformational Analysis Summary from a Hypothetical MD Simulation
| Parameter | Description | Finding |
| Major Conformers | Dominant spatial arrangements observed during the simulation. | Two major conformers identified, differing in the torsion angle of the Cα-Cβ bond. |
| RMSD (Backbone) | Root Mean Square Deviation, measures the average distance between atoms of superimposed structures. | Stable trajectory with an average RMSD of 1.5 Å, indicating no major structural changes. |
| RMSF (per Atom) | Root Mean Square Fluctuation, indicates the flexibility of different parts of the molecule. | Higher fluctuations observed in the carboxyl and amino termini compared to the pyridine ring. |
| Radius of Gyration (Rg) | A measure of the molecule's compactness. | A consistent Rg value suggests the molecule maintains a stable, compact structure. |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, including methods like DFT, are essential for elucidating the mechanisms of chemical reactions at the atomic level. For this compound, these calculations can be applied to understand its synthesis, degradation, or metabolic pathways.
By modeling a proposed reaction, computational chemists can map out the entire potential energy surface. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
The activation energy (Ea) of the reaction, which is the energy difference between the reactants and the transition state, can be calculated. A lower activation energy implies a faster reaction rate. These calculations can compare different possible reaction pathways to determine the most favorable one. For example, in the synthesis of this compound, quantum chemical calculations could model the key bond-forming steps, providing insights that can help optimize reaction conditions and improve yields.
Table 4: Hypothetical Activation Energies for a Proposed Metabolic Reaction Step
| Reaction Step | Reactant Complex | Transition State (TS) | Product Complex | Activation Energy (Ea) (kcal/mol) |
| N-acetylation | Ligand + Acetyl-CoA | [Ligand---Acetyl-CoA]‡ | N-acetylated Ligand + CoA | 15.2 |
| Hydroxylation | Ligand + Enzyme-O₂ | [Ligand---O---Enzyme]‡ | Hydroxylated Ligand + Enzyme | 22.5 |
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, computational SAR approaches can be used to predict the activity of new, unsynthesized derivatives and to guide the design of molecules with improved properties.
In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), a set of structurally related molecules with known biological activities is selected. The molecules are aligned based on a common scaffold. Then, various molecular descriptors are calculated for each molecule. These descriptors quantify different physicochemical properties:
Steric Descriptors: Describe the size and shape of the molecule.
Electrostatic Descriptors: Describe the distribution of charge.
Hydrophobic Descriptors: Describe the molecule's affinity for nonpolar environments.
Hydrogen Bond Donor/Acceptor Descriptors: Quantify the potential for hydrogen bonding.
Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a model that relates these descriptors to the observed biological activity. The resulting QSAR model can be visualized using contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For example, a map might show that adding a bulky, electronegative group at a specific position on the pyridine ring would be beneficial for activity.
Table 5: Hypothetical 3D-QSAR (CoMSIA) Model Summary
| Statistical Parameter | Value | Description |
| q² (Cross-validated r²) | 0.71 | Indicates good internal predictive ability of the model. |
| r² (Non-cross-validated r²) | 0.92 | Indicates a good correlation between predicted and observed activities. |
| F-statistic | 125.4 | Indicates the statistical significance of the model. |
| Field Contributions | ||
| Steric | 18% | Contribution of molecular shape to activity. |
| Electrostatic | 35% | Contribution of charge distribution to activity. |
| Hydrophobic | 25% | Contribution of hydrophobicity to activity. |
| H-bond Donor | 22% | Contribution of hydrogen bond donating potential to activity. |
Strategic Applications in Organic and Medicinal Synthesis
Role as a Building Block in Peptide and Peptidomimetic Synthesis
3-Amino-3-(pyridin-4-yl)propanoic acid is a non-proteinogenic β-amino acid, and its incorporation into peptide chains is a key strategy in the design of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are engineered to have improved pharmacological properties, such as enhanced stability against enzymatic degradation. upc.eduresearchgate.net
The presence of an additional methylene (B1212753) group in the backbone of β-amino acids, compared to their α-amino acid counterparts, renders the resulting peptide bonds resistant to cleavage by common peptidases. upc.edu This increased stability is crucial for the development of peptide-based drugs with improved bioavailability and longer half-lives. The pyridine (B92270) ring of this compound introduces a specific structural constraint and a site for potential hydrogen bonding or metal coordination, which can be pivotal for binding to biological targets. researchgate.net The incorporation of such residues can rigidify the peptide structure, locking it into a bioactive conformation and potentially increasing its potency and selectivity. upc.edu
Furthermore, related structures like 3-aminopyridin-2(1H)-ones, which contain an amino acid amide fragment, are recognized for their utility in synthesizing peptidomimetics, highlighting the value of the aminopyridine scaffold in this field. nih.gov
Intermediacy in the Synthesis of Complex Organic Molecules
As a chiral building block, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. nih.gov Its three primary functional groups—the primary amine, the carboxylic acid, and the pyridine ring—offer multiple handles for a variety of chemical transformations. The alpha-isomer of this compound, (S)-2-amino-3-(pyridin-4-yl)propanoic acid, is noted for its utility in facilitating complex organic syntheses through various functionalizations and coupling reactions. nbinno.com By analogy, the β-isomer provides similar synthetic versatility.
The amine group can be acylated, alkylated, or used in the formation of imines and other nitrogen-containing heterocycles. The carboxylic acid can be converted to esters, amides, acid chlorides, or reduced to an alcohol, providing a gateway to a host of subsequent reactions. The pyridine ring itself can undergo N-alkylation or be used as a directing group in metal-catalyzed reactions. This trifecta of reactivity allows for the construction of intricate molecular architectures from a relatively simple starting material.
Contribution to Combinatorial Chemistry and Compound Library Generation
The structural framework of this compound is highly amenable to combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a compound library. americanpeptidesociety.org Such libraries are invaluable in drug discovery for screening against biological targets to identify new lead compounds.
Research on similar 3-(aryl-amino)propanoic acid scaffolds has demonstrated their successful use in generating libraries of derivatives for screening as potential anticancer and antimicrobial agents. mdpi.comnih.govmdpi.com By systematically modifying the functional groups of this compound, vast libraries can be created. For example, the amino group can be reacted with a diverse set of carboxylic acids or sulfonyl chlorides, while the carboxyl group can be coupled with various amines or alcohols. This approach allows for the exploration of a broad chemical space around the core scaffold, significantly increasing the probability of discovering compounds with desired biological activity.
| Scaffold Type | Library Focus | Therapeutic Area |
| 3-((4-Hydroxyphenyl)amino)propanoic acid | Derivatives with diverse heterocyclic substituents | Antimicrobial, Anticancer nih.govmdpi.com |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Esterification, oximation, and hydrazinolysis derivatives | Anticancer mdpi.com |
| Pyrimidine (B1678525) and Purine (B94841) Nucleosides | High-throughput derivatization | Drug Discovery researchgate.net |
Precursor for β-Lactam and β-Peptide Synthesis
As a β-amino acid, this compound is a fundamental monomer for the synthesis of β-peptides. β-Peptides are oligomers that, like their natural counterparts, can form stable secondary structures such as helices and sheets, enabling them to mimic the function of bioactive α-peptides while resisting proteolytic degradation. upc.edu
Furthermore, β-amino acids are direct precursors to β-lactams (azetidin-2-ones), a class of four-membered cyclic amides that form the core structure of many important antibiotics, including penicillins and cephalosporins. nih.govresearchgate.net The synthesis of β-lactams can be achieved through the intramolecular cyclization of a β-amino acid, typically requiring the activation of the carboxylic acid group. The resulting pyridinyl-substituted β-lactam would be a novel heterocyclic framework for evaluation as a potential antimicrobial agent or as an inhibitor of enzymes like β-lactamases. nih.govuclouvain.be
Design and Synthesis of Functionalized Nucleoside Analogs
Nucleoside analogs are a critical class of therapeutic agents, particularly in antiviral and anticancer treatments. nih.gov this compound can serve as a versatile scaffold for the creation of novel nucleoside analogs. The field of "nucleoamino acids," which are amino acids covalently linked to a nucleobase, provides a strong precedent for this application. mdpi.com
The propanoic acid backbone can act as a linker or a mimic of the ribose sugar moiety found in natural nucleosides. The amino and carboxyl groups provide points of attachment for a sugar or sugar-like ring, while the pyridine ring can either function as a bioisosteric replacement for a natural purine or pyrimidine base or be further functionalized to attach a nucleobase. This strategy allows for the design of acyclic nucleoside analogs, where the flexible amino acid backbone replaces the rigid furanose ring, potentially leading to compounds with unique biological activities and improved pharmacokinetic profiles. nih.gov
Development of Novel Heterocyclic Frameworks for Advanced Materials and Drug Discovery
The inherent structure of this compound, combining an amino acid and a pyridine heterocycle, makes it an excellent starting point for the development of novel, more complex heterocyclic frameworks. The pyridine moiety is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and act as a basic center, which can improve solubility and target binding. ktu.edu
Studies on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown that this scaffold is a promising platform for developing new antimicrobial and anticancer agents. nih.govmdpi.comresearchgate.net Similarly, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as promising scaffolds for anticancer drug development. mdpi.com These findings underscore the potential of the 3-amino-3-arylpropanoic acid framework as a "privileged scaffold" in medicinal chemistry. By using the reactive handles of this compound, chemists can construct a variety of fused or linked heterocyclic systems, leading to the discovery of new molecules for drug discovery and the development of advanced functional materials.
Emerging Research Directions and Future Perspectives
Development of Next-Generation Synthetic Methodologies
The demand for enantiomerically pure β-amino acids, including 3-Amino-3-(pyridin-4-yl)propanoic acid, has spurred the development of innovative synthetic strategies that offer greater efficiency, stereocontrol, and sustainability.
Chemoenzymatic Synthesis: A promising avenue is the use of chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis. For instance, α-chymotrypsin has been effectively used in the kinetic resolution of pyridylalanine derivatives, yielding compounds with high enantiomeric excess. researchgate.net This approach offers a greener alternative to traditional chiral resolution techniques.
Photoredox Catalysis: Visible light photoredox catalysis is emerging as a powerful tool for the synthesis of unnatural amino acids. digitellinc.com This strategy allows for the generation of radical intermediates under mild conditions, which can then be coupled with various substrates to form carbon-carbon bonds. acs.org The application of photoredox catalysis to the synthesis of pyridyl-containing amino acids could provide novel and efficient routes to this compound and its analogs. nih.gov For example, a synergistic approach combining photoredox catalysis and pyridoxal (B1214274) 5'-phosphate (PLP) biocatalysis has been developed for the stereoselective synthesis of non-canonical amino acids. nih.gov
Flow Chemistry: Continuous flow synthesis is another next-generation methodology that offers advantages in terms of safety, scalability, and reaction control. The application of flow chemistry to the synthesis of this compound could enable the rapid and efficient production of this compound, facilitating its broader use in research and development.
Advanced Catalytic Systems: Research into novel catalytic systems, such as those based on palladium, is leading to new methods for the synthesis of β-amino acids. Palladium-catalyzed aminocarbonylation of alkenes represents a modern approach to constructing the β-amino acid scaffold. illinois.edu Further development of such catalytic methods could provide more direct and atom-economical routes to this compound.
| Methodology | Key Features | Potential Advantages for this compound Synthesis |
| Chemoenzymatic Synthesis | Utilizes enzymes for stereoselective transformations. | High enantiopurity, environmentally friendly conditions. researchgate.net |
| Photoredox Catalysis | Employs visible light to initiate radical-based reactions. | Mild reaction conditions, access to novel reaction pathways. digitellinc.comnih.gov |
| Flow Chemistry | Reactions are performed in a continuous stream. | Improved safety, scalability, and process control. |
| Advanced Catalysis | Development of novel metal-based catalysts. | High efficiency, atom economy, and functional group tolerance. illinois.edu |
Exploration of Novel Derivatization Pathways and Bioorthogonal Chemistries
The functional handles of this compound—the amino group, the carboxylic acid, and the pyridine (B92270) ring—offer multiple opportunities for derivatization, enabling the creation of novel molecular probes and functional molecules.
Bioorthogonal Chemistry: Bioorthogonal reactions, which occur in living systems without interfering with native biochemical processes, are a key area of interest. acs.org The pyridine moiety of this compound could potentially be functionalized to participate in such reactions. For example, the development of tetrazine-containing amino acids for in-cellulo bioorthogonal ligation highlights the potential for incorporating heterocyclic systems into proteins for subsequent labeling. google.com The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles is a particularly rapid and selective bioorthogonal ligation method. nih.gov Future research could focus on developing derivatives of this compound that can participate in these "click chemistry" reactions, enabling its use as a probe in cellular environments. researchgate.net
Novel Protecting Groups and Linkers: The development of new protecting groups and linkers is crucial for the incorporation of this compound into peptides and other complex molecules. These derivatives are essential for solid-phase synthesis and for creating molecules with specific release profiles or targeting capabilities.
Fluorescent Labeling: The pyridine ring can influence the photophysical properties of a molecule. acs.org Derivatization of this compound with fluorophores or developing intrinsic fluorescence through modification of the pyridine ring system could lead to new tools for biological imaging. nih.gov
Integration with High-Throughput Screening Platforms in Chemical Biology
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for biological activity. The unique structural features of this compound make it an attractive building block for the creation of diverse chemical libraries for HTS.
Combinatorial Libraries: The synthesis of combinatorial libraries based on the this compound scaffold can lead to the discovery of novel bioactive molecules. By systematically modifying the amino, carboxyl, and pyridine functionalities, vast numbers of distinct compounds can be generated. These libraries can then be screened against a wide range of biological targets. Libraries containing non-natural amino acids, including β-amino acids, have been shown to be valuable in identifying potent binders to protein targets. acs.org
DNA-Encoded Libraries: DNA-encoded library (DEL) technology enables the screening of billions of compounds simultaneously. Scaffolds that are compatible with DEL synthesis are highly sought after. Developing synthetic routes to incorporate this compound into DELs would significantly expand the chemical space that can be explored for drug discovery.
Fragment-Based Screening: In fragment-based drug discovery, small, low-complexity molecules are screened for weak binding to a target protein. The this compound molecule itself, or simple derivatives, could serve as valuable fragments for such screening campaigns, providing a starting point for the development of more potent inhibitors.
Potential Applications in Supramolecular Chemistry and Self-Assembly
The ability of molecules to spontaneously organize into well-defined structures is the foundation of supramolecular chemistry and has applications in materials science and nanotechnology. The structure of this compound, with its hydrogen-bonding capabilities and aromatic pyridine ring, suggests its potential as a building block for self-assembling systems.
Supramolecular Gels: Low-molecular-weight gelators can form fibrous networks that entrap solvent, leading to the formation of gels. Peptides and amino acid derivatives, particularly those containing β-amino acids, have been shown to form supramolecular hydrogels. nih.govrsc.org The pyridine moiety can participate in hydrogen bonding and π-π stacking interactions, which are crucial for the self-assembly process. mdpi.com The incorporation of this compound into small peptides or other organic molecules could lead to the development of novel hydrogels with stimuli-responsive properties. mdpi.comacs.org
Self-Assembling Peptides: Peptides containing unnatural amino acids can exhibit unique self-assembly behaviors, forming nanostructures such as nanofibers, nanotubes, and vesicles. nih.gov The inclusion of this compound into peptide sequences could influence their secondary structure and promote self-assembly into novel materials with applications in tissue engineering and drug delivery. mdpi.com The pyridine ring can also serve as a coordination site for metal ions, offering a way to trigger or control the self-assembly process. acs.org
Crystal Engineering: The predictable hydrogen bonding patterns of the amino acid and pyridine functionalities make this compound an interesting candidate for crystal engineering. By co-crystallizing with other molecules, it may be possible to design solid-state materials with specific architectures and properties.
Advanced Mechanistic Studies of Chemical Transformations and Stereocontrol
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the development of more efficient and selective methods.
Computational Studies: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reaction pathways, and transition states of chemical reactions. ijcce.ac.irresearchgate.net Such studies can be used to rationalize observed stereoselectivities and to predict the outcomes of new reactions. For example, DFT calculations can help to understand the factors controlling the regioselectivity of additions to pyridinium (B92312) ions. researchgate.net
Kinetic Analysis: Detailed kinetic studies of the synthetic routes to this compound can help to optimize reaction conditions and to identify rate-limiting steps. This information is essential for scaling up production and for developing more efficient catalytic systems. Recent mechanistic analyses of asymmetric reactions involving pyridyl substrates have utilized in-situ mass spectrometry and kinetic profiling to elucidate complex reaction networks. nih.gov
Stereocontrol in Asymmetric Synthesis: Achieving high levels of stereocontrol is a major challenge in the synthesis of chiral β-amino acids. Advanced mechanistic studies can help to elucidate the factors that govern the stereochemical outcome of asymmetric reactions. This includes understanding the role of chiral catalysts, auxiliaries, and reaction conditions in controlling the formation of specific stereoisomers. acs.org For instance, the asymmetric addition of nucleophiles to chiral imines is a key strategy for synthesizing enantioenriched amino acids, and understanding the mechanism of this reaction is critical for improving its efficiency and selectivity. researchgate.net
Q & A
Q. What are the established synthetic routes for 3-amino-3-(pyridin-4-yl)propanoic acid, and how can intermediates like 3-(pyridin-4-yl)acrylic acid be optimized?
The synthesis of this compound typically involves β-amino acid preparation via intermediates such as 3-(pyridin-4-yl)acrylic acid. A common route includes Michael addition of ammonia or its derivatives to α,β-unsaturated carbonyl compounds. For enantiomeric control, chiral catalysts (e.g., organocatalysts or transition-metal complexes) can be employed. Optimization involves reaction condition tuning (solvent polarity, temperature) and protecting group strategies to minimize racemization. The intermediate 3-(pyridin-4-yl)acrylic acid can be synthesized via condensation of pyridine-4-carbaldehyde with malonic acid derivatives under acidic conditions .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its derivatives?
Key characterization methods include:
- FTIR : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyridine ring vibrations at ~1600 cm⁻¹) .
- NMR : ¹H/¹³C NMR to resolve stereochemistry and confirm substitution patterns (e.g., pyridin-4-yl protons as doublets near δ 8.5 ppm in DMSO-d₆) .
- X-ray crystallography : For absolute configuration determination and supramolecular interaction analysis (e.g., hydrogen-bonding networks in crystal lattices) .
- HPLC/MS : For purity assessment and enantiomeric excess quantification using chiral stationary phases (e.g., cellulose-based columns) .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved, and what challenges arise during scale-up?
Enantiomeric resolution often employs enzymatic methods (e.g., lipase-catalyzed kinetic resolution) or chiral auxiliaries. A scalable approach involves dynamic kinetic resolution using palladium catalysts under hydrogenation conditions. Challenges include minimizing racemization during deprotection and optimizing solvent systems to maintain stereochemical integrity. Computational modeling (e.g., DFT studies) aids in predicting transition states for asymmetric induction .
Q. What strategies are effective for functionalizing the pyridine ring in this compound to enhance bioactivity?
Functionalization methods include:
- Electrophilic aromatic substitution : Introduce substituents (e.g., nitro, methoxy) at the pyridine ring’s meta or para positions using HNO₃/H₂SO₄ or Friedel-Crafts alkylation .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to install biaryl motifs for enhanced receptor binding .
- Coordination chemistry : Metal complexation (e.g., with Cu²⁺ or Zn²⁺) to modulate solubility and pharmacokinetic properties .
Q. How can computational tools predict the physicochemical properties and binding affinities of this compound derivatives?
In silico approaches include:
- Molecular docking : To screen derivatives against target proteins (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite .
- QSAR modeling : Correlate substituent effects with logP, solubility, and bioavailability using descriptors like TPSA (topological polar surface area) and molar refractivity .
- MD simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., solvation effects) .
Q. How should researchers address contradictory data in reported synthesis yields or spectroscopic assignments for this compound?
Contradictions often arise from:
- Reaction condition variability : Trace moisture or oxygen sensitivity in catalytic steps. Reproduce experiments under inert atmospheres (N₂/Ar) .
- Analytical discrepancies : Validate NMR assignments with 2D techniques (COSY, HSQC) and cross-check crystallographic data with Cambridge Structural Database entries .
- Impurity interference : Use preparative HPLC to isolate pure fractions before characterization .
Methodological Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
Q. How can researchers leverage supramolecular interactions (e.g., hydrogen bonding) to design co-crystals of this compound for improved solubility?
Co-crystallization with pharmaceutically acceptable co-formers (e.g., citric acid or nicotinamide) enhances aqueous solubility. Screening via slurry or grinding methods, followed by X-ray diffraction, identifies stable polymorphs. Key interactions include N–H···O hydrogen bonds between the amino acid moiety and co-former .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
